molecular formula C8H11Cl2N3S B1387557 {[5-(2-thienyl)-1H-pyrazol-3-yl]methyl}amine dihydrochloride CAS No. 1231953-54-0

{[5-(2-thienyl)-1H-pyrazol-3-yl]methyl}amine dihydrochloride

Cat. No.: B1387557
CAS No.: 1231953-54-0
M. Wt: 252.16 g/mol
InChI Key: JENFNKGNKSIHJE-UHFFFAOYSA-N
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Description

{[5-(2-thienyl)-1H-pyrazol-3-yl]methyl}amine dihydrochloride is a heterocyclic compound that contains both a thiophene and a pyrazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, material science, and industrial chemistry. The presence of the thiophene ring imparts unique electronic properties, while the pyrazole ring contributes to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(2-thienyl)-1H-pyrazol-3-yl]methyl}amine dihydrochloride typically involves the condensation of thiophene derivatives with pyrazole precursors. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . This is followed by the cyclization of the aminothiophene with hydrazine derivatives to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation and cyclization steps, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

{[5-(2-thienyl)-1H-pyrazol-3-yl]methyl}amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups on the pyrazole ring can be reduced to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

{[5-(2-thienyl)-1H-pyrazol-3-yl]methyl}amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of {[5-(2-thienyl)-1H-pyrazol-3-yl]methyl}amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The thiophene ring’s electronic properties also allow it to interact with cellular membranes, potentially affecting cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[5-(2-thienyl)-1H-pyrazol-3-yl]methyl}amine dihydrochloride is unique due to the combination of the thiophene and pyrazole rings, which impart both electronic and biological activities. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar heterocyclic compounds.

Properties

IUPAC Name

(3-thiophen-2-yl-1H-pyrazol-5-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S.2ClH/c9-5-6-4-7(11-10-6)8-2-1-3-12-8;;/h1-4H,5,9H2,(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENFNKGNKSIHJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NNC(=C2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60658001
Record name 1-[3-(Thiophen-2-yl)-1H-pyrazol-5-yl]methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60658001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1231953-54-0
Record name 1-[3-(Thiophen-2-yl)-1H-pyrazol-5-yl]methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60658001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{[5-(2-thienyl)-1H-pyrazol-3-yl]methyl}amine dihydrochloride
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{[5-(2-thienyl)-1H-pyrazol-3-yl]methyl}amine dihydrochloride
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{[5-(2-thienyl)-1H-pyrazol-3-yl]methyl}amine dihydrochloride
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{[5-(2-thienyl)-1H-pyrazol-3-yl]methyl}amine dihydrochloride
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{[5-(2-thienyl)-1H-pyrazol-3-yl]methyl}amine dihydrochloride
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